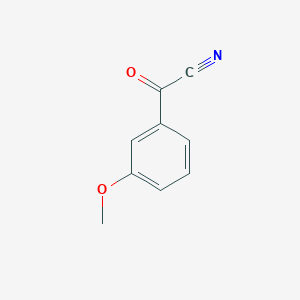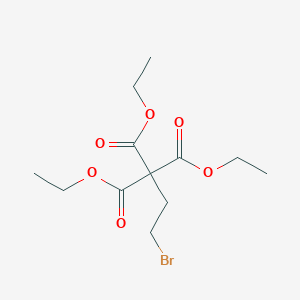
3-Methoxybenzoyl cyanide
Vue d'ensemble
Description
3-Methoxybenzoyl cyanide, also known as 3-Cyanophenyl methyl ether or 3-Methoxybenzoylnitrile, is a chemical compound . It has the CAS Number: 23194-66-3 and a molecular weight of 161.16 . The IUPAC name for this compound is (3-methoxyphenyl) (oxo)acetonitrile .
Molecular Structure Analysis
The molecular formula of 3-Methoxybenzoyl cyanide is C9H7NO2 . The InChI code for this compound is 1S/C9H7NO2/c1-12-8-4-2-3-7 (5-8)9 (11)6-10/h2-5H,1H3 .Physical And Chemical Properties Analysis
3-Methoxybenzoyl cyanide has a density of 1.1±0.1 g/cm3 . Its boiling point is 286.4±0.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.6±3.0 kJ/mol . The flash point is 98.9±0.0 °C .Applications De Recherche Scientifique
-
Cyanation Reactions
- Field : Organic & Biomolecular Chemistry
- Application : The cyanation reaction is a key transformation due to the wide-ranging applications of nitrile compounds in organic chemistry . Traditionally, the cyanation reaction employs metal cyanides as cyanide sources, which are toxic and environmentally unfriendly .
- Method : Very recently, many excellent examples of using combined cyanide sources as cyanating agents have been reported . This involves the use of combined cyano-group sources in a variety of cyanation reactions .
- Results : The use of combined cyanide sources has been shown to be an effective method for carrying out cyanation reactions .
-
Non-toxic Cyanide Sources
- Field : Organic & Biomolecular Chemistry
- Application : The present review gives an overview over non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function .
- Method : Nucleophilic as well as electrophilic agents/systems that transfer the entire CN-group were taken into consideration .
- Results : Over the years, many approaches towards non-toxic alternatives for cyanation reactions have been reported .
-
Cyanobenzotriazole and Cyano (benz)imidazole
- Field : Organic & Biomolecular Chemistry
- Application : 1-Cyanobenzotriazole has been frequently used as an electrophilic cyanation reagent since the middle of the 1990s .
- Method : This reagent can be used for reactions with either heteroatom or with C-nucleophiles .
- Results : The use of 1-Cyanobenzotriazole has been shown to be an effective method for carrying out cyanation reactions .
-
Electrophilic Cyanide-Transfer Reactions
- Field : Organic & Biomolecular Chemistry
- Application : Electrophilic cyanide-transfer reactions are a key transformation in organic chemistry .
- Method : These reactions involve the transfer of a cyanide group from an electrophilic source to a nucleophile .
- Results : Electrophilic cyanide-transfer reactions have been shown to be an effective method for synthesizing a wide range of nitrile compounds .
-
Cyanation of Benzylic Chlorides
- Field : Organic & Biomolecular Chemistry
- Application : The group of Jianji Wang reported the cyanation of different benzylic chlorides by palladium and copper catalysis .
- Method : This involves the substitution of leaving groups in α-carbonyl- or benzylic-position by cyanide .
- Results : This method has been shown to be an effective way to produce α-amino compounds .
-
Cyanogenic Glycosides in Plants
- Field : Environmental Science
- Application : In a natural environment, cyanide exists as cyanogenic glycosides in plant seeds .
- Method : These compounds can be converted into less toxic compounds and excreted with physiological fluids .
- Results : This process helps to detoxify cyanide in the environment .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methoxybenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPLCTVJWFATQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494332 | |
| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzoyl cyanide | |
CAS RN |
23194-66-3 | |
| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)



![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)




